molecular formula C17H18N2O5 B11948991 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one CAS No. 853329-98-3

1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one

Cat. No.: B11948991
CAS No.: 853329-98-3
M. Wt: 330.33 g/mol
InChI Key: SEDULAINAFHBSG-UHFFFAOYSA-N
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Description

1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is a complex organic compound that features a morpholine ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 3-nitrobenzaldehyde with furan-2-carbaldehyde under basic conditions to form the intermediate 5-(3-nitrophenyl)furan-2-carbaldehyde. This intermediate is then reacted with morpholine and a suitable ketone precursor under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and automated systems can further streamline the process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated furans.

Scientific Research Applications

1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1-Morpholino-3-(5-(4-nitrophenyl)furan-2-yl)propan-1-one
  • 1-Morpholino-3-(5-(2-nitrophenyl)furan-2-yl)propan-1-one
  • 1-Morpholino-3-(5-(3-nitrophenyl)thiophene-2-yl)propan-1-one

Comparison: 1-Morpholino-3-(5-(3-nitrophenyl)furan-2-yl)propan-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of the furan ring also imparts distinct electronic properties compared to thiophene analogs, making it suitable for different applications .

Properties

CAS No.

853329-98-3

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

1-morpholin-4-yl-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one

InChI

InChI=1S/C17H18N2O5/c20-17(18-8-10-23-11-9-18)7-5-15-4-6-16(24-15)13-2-1-3-14(12-13)19(21)22/h1-4,6,12H,5,7-11H2

InChI Key

SEDULAINAFHBSG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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